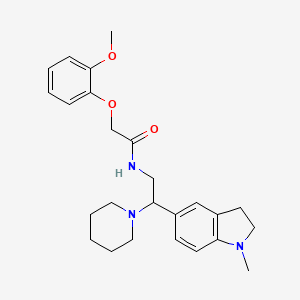

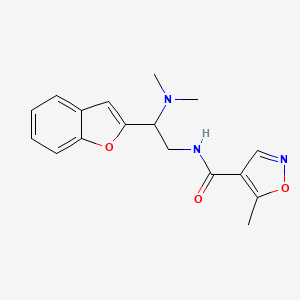

2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide is a complex organic molecule that may be related to the compounds described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar structures and their biological activities, which could provide insights into the properties and potential uses of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of a potent and selective competitive 5-HT2A antagonist involved a [11C]-methylation of a desmethyl analogue with [11C]methyl triflate, yielding a high specific activity product . Another synthesis approach for N-substituted acetamide derivatives with a piperidine moiety included the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution reactions with various electrophiles . These methods suggest that the synthesis of the compound would likely involve similar complex reactions, possibly including steps like amine alkylation and aromatic substitutions.

Molecular Structure Analysis

The molecular structure of related compounds includes aromatic rings, piperidine rings, and acetamide groups, which are common in many biologically active molecules. The presence of these functional groups can significantly influence the binding affinity and selectivity of the compounds towards biological targets such as enzymes or receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are crucial for their biological activity. For example, the methylation reaction using [11C]methyl triflate is a key step in the preparation of radiolabeled compounds for imaging studies . The substitution reactions with different electrophiles are essential for creating a diverse set of compounds with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their ability to penetrate the blood-brain barrier (BBB), are critical for their potential use as imaging probes or therapeutic agents. The compounds discussed in the papers show varying degrees of BBB penetration and retention in the brain, which are important parameters for their effectiveness in vivo . The specific activities and radiochemical purities achieved during synthesis also indicate the high quality of the compounds for imaging purposes .

Scientific Research Applications

Applications in Enzyme Inhibition and Molecular Docking

Enzyme Inhibitory Activities : The compound 3,4,5-trisubstituted-1,2,4-triazole analogues, structurally similar to 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide, demonstrated significant inhibitory potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. This highlights its potential application in enzyme inhibition and pharmacological research (Virk et al., 2018).

Cognitive Function Improvement : Another related compound, 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, showed promising effects in enhancing memory abilities in mice, suggesting the compound's potential in treating cognitive disorders or improving memory (Li Ming-zhu, 2008).

Applications in Medicinal Chemistry Synthesis

Oxindole Synthesis : The compound is used in palladium-catalyzed CH functionalization as a precursor for various medicinal chemistry syntheses, including the synthesis of oxindole derivatives. This is crucial in medicinal chemistry, especially for the synthesis of complex molecules with potential therapeutic applications (Magano et al., 2014).

Molecular Structure Analysis : Studies on molecules structurally similar to 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide, such as OPC‐21268, have shown extended conformations through various molecular parts, stabilized by intermolecular hydrogen bonding. This offers insights into the structural analysis and the design of pharmacologically active molecules (Kido et al., 1994).

Synthesis of Heterocyclic Systems : The compound's derivatives have been used in the synthesis of new heterocyclic systems, some showing significant anti-inflammatory activity. This demonstrates its versatility and utility in synthesizing pharmacologically active compounds (Annapurna & Jalapathi, 2014).

properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O3/c1-27-15-12-20-16-19(10-11-21(20)27)22(28-13-6-3-7-14-28)17-26-25(29)18-31-24-9-5-4-8-23(24)30-2/h4-5,8-11,16,22H,3,6-7,12-15,17-18H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURABHNYIJVMHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3OC)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/no-structure.png)

![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)

![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)

![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)